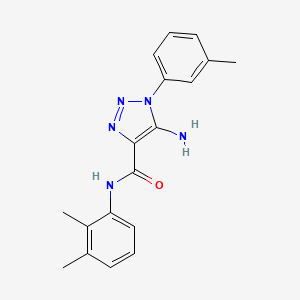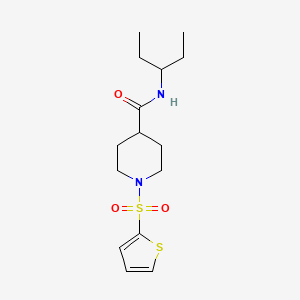
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide, also known as ML188, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of piperidinecarboxamides and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide involves its ability to bind to specific enzymes and proteins and modulate their activity. For example, this compound binds to the catalytic domain of PTP1B and inhibits its activity, leading to enhanced insulin signaling and improved glucose metabolism. Similarly, this compound binds to the active site of HDAC6 and inhibits its deacetylase activity, leading to increased acetylation of alpha-tubulin and enhanced protein degradation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the target enzyme or protein. For example, this compound has been shown to improve glucose metabolism and insulin sensitivity in diabetic mice by inhibiting PTP1B. This compound has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, by inhibiting HDAC6. Additionally, this compound has been shown to reduce the proliferation and migration of cancer cells by inhibiting the activity of various enzymes, including MMP-2 and MMP-9.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has several advantages for lab experiments, including its small molecular weight, high potency, and selectivity for specific enzymes and proteins. However, this compound also has some limitations, including its potential toxicity, low solubility, and limited bioavailability. These limitations can be overcome by modifying the chemical structure of this compound or by using alternative synthesis methods.
Orientations Futures
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has several potential future directions for research, including its application in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, this compound can be used as a tool compound for studying the activity of specific enzymes and proteins. Future research can also focus on modifying the chemical structure of this compound to improve its bioavailability and reduce its toxicity. Finally, this compound can be used as a lead compound for developing novel small molecule inhibitors with improved selectivity and potency.
Méthodes De Synthèse
The synthesis of N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been achieved using various methods, including a one-pot reaction, a four-step synthesis, and a microwave-assisted synthesis. The most commonly used method involves a four-step synthesis that includes the reaction of 4-bromobiphenyl with 3-methylbenzaldehyde, followed by the reduction of the resulting product with lithium aluminum hydride, and then reacting it with 4-piperidone to obtain this compound.
Applications De Recherche Scientifique
N-(3'-methyl-4-biphenylyl)-1-(1-oxidoisonicotinoyl)-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. It has been shown to inhibit the activity of various enzymes and proteins, including PTP1B, a protein tyrosine phosphatase that is involved in insulin signaling, and HDAC6, a histone deacetylase that is associated with cancer progression. This compound has also been shown to enhance the clearance of misfolded proteins, such as tau and alpha-synuclein, which are implicated in neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[4-(3-methylphenyl)phenyl]-1-(1-oxidopyridin-1-ium-4-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3/c1-18-3-2-4-22(17-18)19-5-7-23(8-6-19)26-24(29)20-9-13-27(14-10-20)25(30)21-11-15-28(31)16-12-21/h2-8,11-12,15-17,20H,9-10,13-14H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEKRDGSCVMLFFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=[N+](C=C4)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-{[1-(2-furoyl)-4-piperidinyl]oxy}-N-(2-phenylethyl)benzamide](/img/structure/B5068425.png)
![methyl 5-[({[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-2-chlorobenzoate](/img/structure/B5068431.png)

![7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5068442.png)


![2-phenyl-N-[2,2,2-trichloro-1-(isopropylamino)ethyl]acetamide](/img/structure/B5068474.png)
![N~2~-benzyl-N~1~-(2,4-difluorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B5068479.png)

![3-methyl-1-[2-nitro-4-(1H-tetrazol-1-yl)phenyl]piperidine](/img/structure/B5068484.png)
![2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5068486.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-bromobenzoate](/img/structure/B5068488.png)


